molecular formula C9H8N4O3 B7952123 Methyl 3-(5-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)prop-2-enoate

Methyl 3-(5-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)prop-2-enoate

Cat. No.: B7952123
M. Wt: 220.18 g/mol
InChI Key: VZYWUHBRUGUJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound “Methyl 3-(5-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)prop-2-enoate” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and potential uses in various scientific fields. This compound has garnered attention due to its distinctive characteristics and potential benefits in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “Methyl 3-(5-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)prop-2-enoate” involves multiple steps, including specific reaction conditions and reagents. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include:

Industrial Production Methods: Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are often scaled-up versions of laboratory procedures, with additional steps for purification and quality control.

Types of Reactions:

    Oxidation: “this compound” can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: This compound can also participate in reduction reactions, where it gains electrons and forms reduced products.

    Substitution: “this compound” can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing agents: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.

    Reducing agents: Common reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution reagents: These can include halogens, alkyl groups, and other functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield reduced forms of the compound .

Scientific Research Applications

“Methyl 3-(5-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)prop-2-enoate” has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of “Methyl 3-(5-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)prop-2-enoate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can include inhibition or activation of enzymes, receptors, or other proteins involved in various biological processes .

Comparison with Similar Compounds

“Methyl 3-(5-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)prop-2-enoate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures or functional groups. The comparison can be based on properties such as reactivity, stability, and biological activity. Some similar compounds include:

By understanding the unique properties and applications of “this compound,” researchers can explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

methyl 3-(5-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c1-16-8(15)3-4-12-7(14)2-5-13-9(12)10-6-11-13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYWUHBRUGUJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CN1C(=O)C=CN2C1=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.